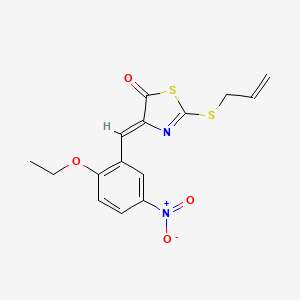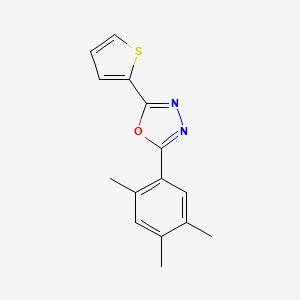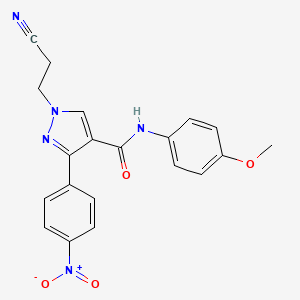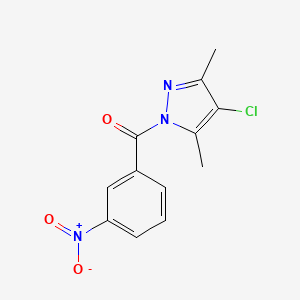![molecular formula C16H19N3O2S B5195604 1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5195604.png)
1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine, also known as MeNTWP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MeNTWP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antidepressant effects.
Wirkmechanismus
1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine exerts its biological effects by binding to and modulating the activity of various receptors in the body, including the serotonin transporter, norepinephrine transporter, and mu-opioid receptor. 1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has been found to increase the levels of serotonin and norepinephrine in the brain by inhibiting their reuptake, leading to an increase in their availability. 1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine also exhibits analgesic effects by activating the mu-opioid receptor, which reduces the perception of pain.
Biochemical and Physiological Effects:
1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. 1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood, pain, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It exhibits potent anti-inflammatory, analgesic, and antidepressant effects, making it a promising candidate for the treatment of various diseases. 1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has also been found to have a good safety profile and low toxicity, making it a suitable compound for further development. However, 1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine also has some limitations for lab experiments. It is a relatively new compound, and its full pharmacological profile is not yet fully understood. Further studies are needed to determine its optimal dosage, efficacy, and safety profile.
Zukünftige Richtungen
1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has several potential future directions for scientific research. It can be further studied for its potential use in the treatment of depression, chronic pain, and inflammation. 1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine can also be further optimized to improve its pharmacokinetic properties, such as its bioavailability and half-life. Further studies can also be conducted to determine its mechanism of action and its interaction with other receptors in the body. 1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine can also be further studied for its potential use in combination therapy with other drugs.
Synthesemethoden
1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine can be synthesized using a multi-step reaction process. The first step involves the reaction of 3-methyl-2-thienylmethanol with thionyl chloride to form 3-methyl-2-thienylmethyl chloride. The second step involves the reaction of 3-methyl-2-thienylmethyl chloride with 4-nitroaniline to form the intermediate 1-[(3-methyl-2-thienyl)methyl]-4-nitrophenylpiperazine. The final step involves the reduction of the nitro group to form 1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2). 1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has also been found to exhibit antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain. 1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has been studied for its potential use in the treatment of depression, chronic pain, and inflammation.
Eigenschaften
IUPAC Name |
1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-6-11-22-16(13)12-17-7-9-18(10-8-17)14-2-4-15(5-3-14)19(20)21/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXYZYWXAJPEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5195527.png)
![N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5195537.png)
![N-[(benzylamino)carbonothioyl]valine](/img/structure/B5195542.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5195555.png)
![3-(methoxymethyl)-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5195562.png)


![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5195593.png)
![1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5195598.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2-methylbenzene)](/img/structure/B5195624.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195632.png)